molecular formula C7H7ClN4O B3038986 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one CAS No. 944580-73-8

2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one

Cat. No.: B3038986
CAS No.: 944580-73-8
M. Wt: 198.61 g/mol
InChI Key: CVRWNGLANPUNMW-UHFFFAOYSA-N
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Description

2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with formamide in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the pteridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can convert it into dihydropteridine derivatives.

    Substitution: The chlorine atom at position 2 can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pteridines, which can have different biological activities and properties.

Scientific Research Applications

2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-8-methyl-7,8-dihydropteridin-6(5H)-one: Similar structure but with an amino group instead of a chlorine atom.

    2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one derivatives: Various derivatives with different substituents at the 2-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-8-methyl-5,7-dihydropteridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-12-3-5(13)10-4-2-9-7(8)11-6(4)12/h2H,3H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRWNGLANPUNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=CN=C(N=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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